N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H21N3O3S and its molecular weight is 323.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry
This compound is involved in the synthesis of various heterocyclic derivatives, showcasing its utility in creating a plethora of novel chemical entities with potential applications in medicinal chemistry and material science. For instance, it serves as a precursor in the synthesis of benzothiophenyl-hydrazonoesters, which are further reacted to yield compounds like pyrazole, isoxazole, and pyrimidine derivatives with potential biological activities [Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004].
Antibacterial and Antimicrobial Activity
The compound's derivatives have been explored for their antibacterial and antimicrobial properties, indicating its relevance in the development of new therapeutic agents against various pathogens. Studies have identified specific derivatives that exhibit significant activity against bacteria, including resistant strains, which is crucial in the fight against antibiotic resistance [Pitucha, Kosikowska, Urszula, & Malm, 2011].
Anticancer Activity
Research into the compound's derivatives has also shown promising anticancer properties, highlighting its potential in oncology. Synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has led to compounds with potent anti-tumor agents, offering new avenues for cancer treatment and drug development [Gomha, Edrees, & Altalbawy, 2016].
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-10-14(11(2)18(3)17-10)15(20)16-9-12(21-7-6-19)13-5-4-8-22-13/h4-5,8,12,19H,6-7,9H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIOIXVOVSCELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC=CS2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.